molecular formula C7H10N2O2S B12292741 Carbamic acid, (5-methyl-2-thiazolyl)-, ethyl ester (9CI)

Carbamic acid, (5-methyl-2-thiazolyl)-, ethyl ester (9CI)

Cat. No.: B12292741
M. Wt: 186.23 g/mol
InChI Key: PZHVMUNQBCIXIK-UHFFFAOYSA-N
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Description

Carbamic acid, (5-methyl-2-thiazolyl)-, ethyl ester (9CI) is a chemical compound with the molecular formula C9H13N3O2S2 and a molecular weight of 259.35 g/mol . This compound is known for its unique structure, which includes a thiazole ring, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (5-methyl-2-thiazolyl)-, ethyl ester typically involves the reaction of 5-methyl-2-thiazolylamine with ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:

[ \text{5-methyl-2-thiazolylamine} + \text{ethyl chloroformate} \rightarrow \text{Carbamic acid, (5-methyl-2-thiazolyl)-, ethyl ester} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (5-methyl-2-thiazolyl)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Carbamic acid, (5-methyl-2-thiazolyl)-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (5-methyl-2-thiazolyl)-, methyl ester
  • Carbamic acid, (5-methyl-2-thiazolyl)-, propyl ester
  • Carbamic acid, (5-methyl-2-thiazolyl)-, butyl ester

Uniqueness

Carbamic acid, (5-methyl-2-thiazolyl)-, ethyl ester is unique due to its specific ester group, which can influence its reactivity and biological activity. Compared to its methyl, propyl, and butyl counterparts, the ethyl ester may exhibit different solubility, stability, and interaction with biological targets.

Properties

Molecular Formula

C7H10N2O2S

Molecular Weight

186.23 g/mol

IUPAC Name

ethyl N-(5-methyl-1,3-thiazol-2-yl)carbamate

InChI

InChI=1S/C7H10N2O2S/c1-3-11-7(10)9-6-8-4-5(2)12-6/h4H,3H2,1-2H3,(H,8,9,10)

InChI Key

PZHVMUNQBCIXIK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC=C(S1)C

Origin of Product

United States

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